Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate
Overview
Description
Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate, also known as MPPC, is a chemical compound with a molecular formula of C12H12N2O2. It is a cyclopropane carboxylic acid ester that is commonly used in scientific research due to its unique properties. MPPC has been found to have various biochemical and physiological effects, making it an important tool in laboratory experiments.
Mechanism of Action
The mechanism of action of Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate involves its binding to the nicotinic acetylcholine receptor. This binding causes a conformational change in the receptor, which leads to the opening of an ion channel. The opening of the ion channel allows for the influx of positively charged ions, which results in the depolarization of the cell membrane. This depolarization leads to the transmission of nerve impulses.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to enhance the release of neurotransmitters, including acetylcholine and dopamine. This compound has also been found to increase the activity of the enzyme adenylate cyclase, which is involved in the production of cyclic AMP (cAMP). cAMP is a second messenger molecule that is involved in various physiological processes, including the regulation of gene expression.
Advantages and Limitations for Lab Experiments
Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate has several advantages in laboratory experiments. It is a potent ligand that has high affinity and selectivity for the nicotinic acetylcholine receptor. It is also stable and easy to handle. However, this compound has some limitations. It has a short half-life, which means that it needs to be administered frequently in experiments. It is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the use of Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate in scientific research. One direction is the study of its effects on other GPCRs. Another direction is the development of new analogs of this compound that have improved properties, such as longer half-life and higher potency. Additionally, the use of this compound in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease, is an area of active research.
Conclusion
This compound is a chemical compound that has various scientific research applications. Its unique properties make it an important tool in laboratory experiments. This compound has been found to have various biochemical and physiological effects, and its mechanism of action involves its binding to the nicotinic acetylcholine receptor. While this compound has some limitations, there are several future directions for its use in scientific research.
Scientific Research Applications
Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate has been found to have various scientific research applications. It is commonly used as a ligand in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of proteins that are involved in various physiological processes, including vision, smell, and taste. This compound has been found to bind to the GPCR known as the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses.
properties
IUPAC Name |
methyl 1-pyridin-3-ylcyclopropane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-9(12)10(4-5-10)8-3-2-6-11-7-8/h2-3,6-7H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGCYJWJMZNBCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741562 | |
Record name | Methyl 1-(pyridin-3-yl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00741562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1354940-85-4 | |
Record name | Cyclopropanecarboxylic acid, 1-(3-pyridinyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354940-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-(pyridin-3-yl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00741562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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